molecular formula C24H24N2O5S B2896423 2-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 941971-05-7

2-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2896423
CAS RN: 941971-05-7
M. Wt: 452.53
InChI Key: RSARREJAOIZHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C24H24N2O5S and its molecular weight is 452.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of similar compounds, focusing on the use of 3,4-dimethoxybenzyl moiety as a protective group for 1,2-thiazetidine 1,1-dioxides, showcases the versatility of these compounds in organic synthesis. The protective group can be smoothly eliminated, indicating potential for further chemical modifications (Grunder-Klotz & Ehrhardt, 1991).

Structural and Physicochemical Studies

  • A study detailed the synthesis and structure of a related heterocyclic product, highlighting the complex reactions these compounds can undergo and their potential for creating novel structures with interesting properties (Schläpfer-Dähler et al., 1984).

Biological Applications

  • Research on Schiff bases derived from 1,3,4-thiadiazole compounds reveals their potential in pharmacology, particularly their DNA protective ability and antimicrobial activity. These compounds offer insights into the development of new therapeutic agents (Gür et al., 2020).

  • Another study on the antimicrobial properties of formazans derived from Mannich base of 1,3,4-thiadiazole compounds underscores the antimicrobial potential of these chemical structures, suggesting their use in developing new antimicrobial agents (Sah et al., 2014).

Photophysical and Chemosensory Applications

  • A novel pyrazoline derivative was studied for its photophysical properties and potential as a fluorescent chemosensor for metal ions, specifically for Fe3+ detection. This application demonstrates the utility of such compounds in chemical sensing technologies (Khan, 2020).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-16-9-10-17(2)18(13-16)15-25-20-7-5-6-8-23(20)32(28,29)26(24(25)27)19-11-12-21(30-3)22(14-19)31-4/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSARREJAOIZHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

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